N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide typically involves a series of organic synthesis steps. The process includes the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The specific reaction conditions and reagents used can vary, but they generally involve the use of catalysts and controlled reaction environments to ensure the desired product is obtained .
Chemical Reactions Analysis
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including its role as an inhibitor of specific enzymes and receptors . In the industry, it is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects . The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide can be compared to other similar compounds, such as 5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide . These compounds share similar structural features but may differ in their biological activity and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting biological activity .
Properties
Molecular Formula |
C16H14ClN3O2 |
---|---|
Molecular Weight |
315.75 g/mol |
IUPAC Name |
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H14ClN3O2/c17-12-3-4-14(20-9-1-2-15(20)21)13(10-12)19-16(22)11-5-7-18-8-6-11/h3-8,10H,1-2,9H2,(H,19,22) |
InChI Key |
HZVVWFSUADEGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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